molecular formula C6H2Cl3NO4S B2664712 2,4-Dichloro-5-nitrobenzenesulfonyl chloride CAS No. 949-30-4

2,4-Dichloro-5-nitrobenzenesulfonyl chloride

Cat. No.: B2664712
CAS No.: 949-30-4
M. Wt: 290.5
InChI Key: ASQPQOPGTPNBCD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular weight of 290.51 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 120-122 degrees Celsius .

Scientific Research Applications

1. Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared using immobilized primary amines and nitrobenzenesulfonyl chloride derivatives, serve as key intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds, demonstrating the utility of these compounds in synthetic chemistry (Fülöpová & Soural, 2015).

2. Degradation of Azo Dyes

In the context of textile wastewater treatment, studies have explored the effects of chloride ions on azo dye degradation in advanced oxidation processes. The presence of chloride ions can significantly influence dye decoloration and mineralization, leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).

3. Synthesis of Pesticides

2,4-Dichloro-5-nitrobenzenesulfonyl chloride derivatives are involved in the synthesis of key intermediates for producing certain pesticides. This showcases the role of these compounds in agricultural chemistry and pest control (Du et al., 2005).

4. Preparation of Secondary Amines and Diamines

These compounds can be alkylated to produce N, N-disubstituted sulfonamides. This process is significant in the field of organic synthesis, particularly for the preparation of amines and diamines (Fukuyama et al., 1997).

5. Enhancing Detection of Estrogens

In analytical chemistry, particularly in the detection of estrogens in biological fluids, derivatization with nitrobenzenesulfonyl chloride derivatives has been shown to significantly increase detection responses. This is crucial for sensitive and accurate measurement of hormones (Higashi et al., 2006).

6. Green Synthesis Methods

Developments in greener synthesis approaches for nitrobenzenesulfonyl chloride derivatives have been explored. This includes reducing the amount of acidic waste gas and wastewater in the production process, emphasizing the importance of sustainable practices in chemical manufacturing (Chen Zhong-xiu, 2009).

7. Intermediates in Medicinal Chemistry

These compounds are used in the synthesis of intermediates for drugs like Clopidrogel, an antiplatelet medication. This highlights their role in the pharmaceutical industry, particularly in the development of treatments for strokes and heart attacks (Li et al., 2012).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQPQOPGTPNBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichloronitrobenzene (10 g, 52 mmol) was added ClSO3H (8 ml, 120 mmol) dropwise under ice-water bath. The mixture was stirred at 130° C. for 26 h. The mixture was cooled to rt and poured onto ice-water. The resulting precipitates were collected by filtration and dried under reduced pressure to give 9 g (60%) of the title compound as brown solids.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
60%

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